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Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical
serine/threonine and tyrosine kinase that functions as a central node in the innate immune
system.[1][2] It is essential for signaling downstream of the intracellular pattern recognition
receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.
[3] Upon recognition of bacterial peptidoglycans, NOD1 and NOD?2 recruit and activate RIPK2,
triggering downstream signaling cascades, predominantly the NF-kB and MAPK pathways.
This leads to the production of pro-inflammatory cytokines and chemokines.[4] Dysregulation of
the NOD-RIPK2 signaling axis has been strongly implicated in the pathogenesis of numerous
inflammatory diseases, including Crohn's disease, ulcerative colitis, sarcoidosis, and certain
cancers, making RIPK2 a compelling therapeutic target.[4][5] This guide provides a
comprehensive overview of the methodologies and protocols essential for the discovery and
characterization of novel RIPK2 kinase inhibitors.

Introduction: The Rationale for Targeting RIPK2

The innate immune system provides the first line of defense against invading pathogens.
NOD1 and NOD?2 are key intracellular sensors that detect specific motifs within bacterial
peptidoglycan.[6] Upon ligand binding, these receptors undergo a conformational change,
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leading to the recruitment of RIPK2 via a homotypic CARD-CARD interaction.[6] The
subsequent activation of RIPK2 is a pivotal event, initiating a signaling cascade that culminates
in the production of inflammatory mediators such as TNF-a, IL-6, and IL-8.[5][7] While this
response is crucial for host defense, its aberrant activation can drive chronic inflammation and
tissue damage.[4]

Genetic and preclinical evidence strongly supports the role of the NOD-RIPK2 pathway in
inflammatory diseases. Gain-of-function mutations in NOD2 are associated with Blau syndrome
and early-onset sarcoidosis, while polymorphisms in the NOD2 gene are linked to an increased
risk of Crohn's disease. Therefore, the development of small molecule inhibitors that
specifically target the kinase activity of RIPK2 presents a promising therapeutic strategy to
modulate this pathway and ameliorate inflammatory conditions.

The NOD-RIPK2 Signaling Pathway

The activation of RIPK2 by NOD1/2 leads to its autophosphorylation and subsequent
ubiquitination, which serves as a scaffold for the recruitment of downstream signaling
complexes, including the IKK complex (IKKa, IKK(, and NEMO) and the TAK1-TAB complex.[7]
[8] This ultimately results in the activation of the NF-kB and MAPK signaling pathways, leading
to the transcription of genes encoding pro-inflammatory cytokines and other immune mediators.
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Figure 1: The NOD-RIPK2 Signaling Pathway
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Caption: The NOD-RIPK2 signaling cascade leading to pro-inflammatory cytokine production.
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A Multi-tiered Approach to RIPK2 Inhibitor
Discovery

The development of potent and selective RIPK2 inhibitors requires a systematic approach that
integrates biochemical, cellular, and in vivo assays. This multi-tiered strategy allows for the
initial identification of active compounds, followed by their characterization in more
physiologically relevant systems.

Figure 2: RIPK2 Inhibitor Discovery Workflow
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Caption: A generalized workflow for the discovery and development of RIPK2 inhibitors.

Biochemical Assays for Primary Screening and
Potency Determination

Biochemical assays are the cornerstone of high-throughput screening (HTS) campaigns to
identify novel RIPK2 inhibitors. These assays directly measure the enzymatic activity of purified
RIPK2 and are essential for determining the intrinsic potency (e.g., IC50) of test compounds.
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ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the
amount of ADP produced during a kinase reaction.[9] The amount of ADP is directly
proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to
terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection
Reagent is added to convert ADP to ATP and then to light using a luciferase/luciferin reaction.
[2][10][11]

Protocol:
e Kinase Reaction (5 pL):
o Prepare a reaction mix in a 384-well plate containing:

» RIPK2 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM
DTT).[2]

» Purified recombinant RIPK2 enzyme.
» Substrate (e.g., Myelin Basic Protein).
= ATP (e.g., 50 uM).[2]
» Test compound or DMSO vehicle (1 pL).[2]
o Incubate at room temperature for 60 minutes.[2]
o ATP Depletion (5 pL):
o Add 5 pL of ADP-Glo™ Reagent to each well.
o Incubate at room temperature for 40 minutes.[2]
e ADP to ATP Conversion and Signal Generation (10 pL):

o Add 10 pL of Kinase Detection Reagent to each well.
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o Incubate at room temperature for 30 minutes.[2]

o Data Acquisition:
o Measure luminescence using a plate reader.[2]
Data Analysis:

o Calculate the percent inhibition for each compound concentration relative to the DMSO
control.

o Determine the IC50 value by fitting the data to a dose-response curve using non-linear
regression.

Transcreener® ADP? Kinase Assay

The Transcreener® ADP?2 Kinase Assay is a competitive immunoassay that directly measures
ADP production. It is available in fluorescence polarization (FP), time-resolved fluorescence
resonance energy transfer (TR-FRET), and fluorescence intensity (FI) formats.[12][13]

Principle: The assay utilizes an antibody that is highly selective for ADP over ATP and a
corresponding fluorescent tracer. ADP produced by the kinase reaction competes with the
tracer for binding to the antibody, resulting in a change in the fluorescent properties of the
tracer.[13]

Protocol (FP format):
o Kinase Reaction (10 pL):
o Prepare a reaction mix in a 384-well plate containing:

» Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 2.5 mM MnClz, 0.1 mg/mL BSA,
0.05 mM DTT).[9]

» Purified recombinant RIPK2 enzyme (e.g., 0.12 uM).[13]

= ATP (e.g., 50 uM).[13]
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» Test compound or DMSO vehicle.

o Pre-incubate the enzyme and compound for 30 minutes at room temperature.[13]
o Initiate the reaction by adding the ATP/substrate mix.

o Incubate at room temperature for 60 minutes.[9]

e ADP Detection (10 pL):
o Add 10 pL of ADP Detection Mix (containing ADP antibody and tracer) to each well.
o Incubate at room temperature for 60 minutes.[13]

o Data Acquisition:
o Measure fluorescence polarization using a compatible plate reader.

Data Analysis:

o Generate a standard curve using a known concentration range of ADP to convert the
fluorescence polarization signal to the amount of ADP produced.[9]

o Calculate the percent inhibition and determine the IC50 value as described for the ADP-

Glo™ assay.
Assay Principle Readout Throughput
ADP-Glo™ Luminescence Luminescence High
Competitive )
Transcreener® ADP?2 FP, TR-FRET, FI High
Immunoassay

Table 1: Comparison of Common Biochemical Assays for RIPK2.

Cell-Based Assays for Target Engagement and
Pathway Modulation
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Cell-based assays are crucial for confirming that a compound can penetrate the cell
membrane, engage with RIPK2 in a physiological context, and inhibit downstream signaling
events.

MDP-Induced TNF-a Secretion Assay

This assay measures the ability of an inhibitor to block the production and secretion of the pro-
inflammatory cytokine TNF-a in response to NOD2 activation. Human monocytic cell lines like
THP-1 are commonly used.[14][15]

Protocol:

Cell Culture and Differentiation:

o Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

o Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-
myristate 13-acetate (PMA) (e.g., 25 nM) for 48 hours.[6]

Inhibitor Pre-treatment:

o Wash the differentiated cells and replace the medium with fresh, PMA-free medium.

o Pre-incubate the cells with various concentrations of the RIPK2 inhibitor or DMSO vehicle
for 1 hour.

Stimulation:

o Stimulate the cells with muramyl dipeptide (MDP) (e.g., 10 pg/mL) to activate the NOD2-
RIPK2 pathway.

o Incubate for 17-24 hours to allow for cytokine production and secretion.[14]

Cytokine Quantification:

o Collect the cell culture supernatant.

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.researchgate.net/publication/51193735_Two_High_Throughput_Screen_Assays_for_Measurement_of_TNF-a_in_THP-1_Cells
https://www.moleculardevices.com/sites/default/files/en/assets/scientific-posters/br/multi-parametric-phenotypic-thp-1-cell-differentiation-and-cytokine-secretion-assay-for-evaluation-of-anti-inflammatory-compounds.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10323148/
https://www.researchgate.net/publication/51193735_Two_High_Throughput_Screen_Assays_for_Measurement_of_TNF-a_in_THP-1_Cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Quantify the concentration of TNF-a in the supernatant using a commercially available
ELISA or a homogeneous assay like HTRF or AlphaLISA.[14][16]

Data Analysis:

o Calculate the percent inhibition of TNF-a secretion for each inhibitor concentration relative to
the MDP-stimulated, vehicle-treated control.

e Determine the IC50 value.

NanoBiT® Assay for RIPK2-XIAP Interaction

The interaction between RIPK2 and the E3 ligase XIAP is a critical step for RIPK2
ubiquitination and downstream signaling.[8] The NanoBiT® assay allows for the real-time,
quantitative measurement of this protein-protein interaction in living cells.[17]

Principle: The NanoLuc® luciferase is split into two subunits: a large subunit (LgBiT) and a
small subunit (SmBIT).[17] These subunits are fused to the two proteins of interest (e.qg.,
RIPK2-LgBIT and XIAP-SmBIT). When the proteins interact, the LgBIiT and SmBIT subunits are
brought into close proximity, reconstituting a functional luciferase enzyme that generates a
luminescent signal.[8][18]

Protocol:
e Cell Transfection:

o Co-transfect mammalian cells (e.g., Caco-2 or HEK293) with plasmids encoding the
LgBiT-RIPK2 and XIAP-SmBIT fusion proteins.[8]

e Inhibitor Treatment:
o Plate the transfected cells in a 96-well plate.

o Treat the cells with various concentrations of the RIPK2 inhibitor or DMSO vehicle for a
specified time (e.g., 2 hours).[8]

e Luminescence Measurement:
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o Add the Nano-Glo® Live Cell Assay reagent to the wells.
o Measure the luminescence using a plate reader.[8]
Data Analysis:

o Calculate the percent inhibition of the luminescent signal, which corresponds to the
disruption of the RIPK2-XIAP interaction.

o Determine the IC50 value.

In Vivo Models for Efficacy and Pharmacodynamic
Studies

Evaluating the efficacy of RIPK2 inhibitors in animal models of inflammatory disease is a critical
step in preclinical development. These studies provide insights into the in vivo potency,
pharmacokinetics (PK), and pharmacodynamics (PD) of the compounds.

TNBS-Induced Colitis in Mice

This model is widely used to mimic Crohn's disease-like intestinal inflammation.[3][4]
Protocol:
e Acclimatization:
o Acclimate mice (e.g., BALB/c) for at least one week before the experiment.[5]
e Inhibitor Administration:

o Administer the RIPK2 inhibitor or vehicle (e.g., orally, twice daily) starting two days prior to
colitis induction and continuing for the duration of the study (e.g., 5 days).[5]

¢ Induction of Colitis:

o Anesthetize the mice.
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o Slowly administer 100 pL of 50% ethanol containing 2.5 mg of 2,4,6-
trinitrobenzenesulfonic acid (TNBS) intrarectally via a catheter.[4][5]

e Monitoring:
o Monitor the mice daily for weight loss, stool consistency, and signs of bleeding.
e Endpoint Analysis:

o At the end of the study, euthanize the mice and collect the colon tissue for
histopathological evaluation of inflammation severity.[19][20]

MDP-Induced Peritonitis in Mice

This is an acute model of inflammation used to assess the immediate effects of a RIPK2
inhibitor on inflammatory cell recruitment.[1][21]

Protocol:

Acclimatization:
o Acclimate mice (e.g., C57BL/6) for at least one week.[21]

Inhibitor Administration:

o Administer the RIPK2 inhibitor or vehicle via intraperitoneal (i.p.) injection 30 minutes
before the MDP challenge.[1][7]

Induction of Peritonitis:

o Administer 150 pg of MDP via i.p. injection.[1][7]

Peritoneal Lavage and Cell Analysis:
o After 4 hours, humanely euthanize the mice.[1][7]

o Perform a peritoneal lavage by injecting 5 mL of ice-cold, sterile PBS into the peritoneal
cavity and then aspirating the fluid.[1][21]

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5021709/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Administration_of_RIPK2_Inhibitors.pdf
https://www.takisbiotech.com/tnbs-induced-colitis-model/
https://www.criver.com/products-services/discovery-services/pharmacology-studies/inflammation-autoimmune-studies/inflammatory-bowel-disease-models/tnbs-induced-colitis-model
https://www.benchchem.com/pdf/Application_Notes_Ripk2_IN_5_in_an_MDP_Induced_Peritonitis_Model.pdf
https://www.benchchem.com/pdf/Application_of_RIPK2_Inhibitors_in_a_Muramyl_Dipeptide_Induced_Peritonitis_Animal_Model.pdf
https://www.benchchem.com/pdf/Application_of_RIPK2_Inhibitors_in_a_Muramyl_Dipeptide_Induced_Peritonitis_Animal_Model.pdf
https://www.benchchem.com/pdf/Application_Notes_Ripk2_IN_5_in_an_MDP_Induced_Peritonitis_Model.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207980/
https://www.benchchem.com/pdf/Application_Notes_Ripk2_IN_5_in_an_MDP_Induced_Peritonitis_Model.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207980/
https://www.benchchem.com/pdf/Application_Notes_Ripk2_IN_5_in_an_MDP_Induced_Peritonitis_Model.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207980/
https://www.benchchem.com/pdf/Application_Notes_Ripk2_IN_5_in_an_MDP_Induced_Peritonitis_Model.pdf
https://www.benchchem.com/pdf/Application_of_RIPK2_Inhibitors_in_a_Muramyl_Dipeptide_Induced_Peritonitis_Animal_Model.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Determine the total number of white blood cells (WBCs) and perform differential cell
counts (neutrophils, lymphocytes, macrophages) on the lavage fluid.[21]

Data Analysis:

o Compare the number of infiltrating inflammatory cells in the inhibitor-treated groups to the
vehicle-treated control group.

Model Disease Relevance Key Readouts
- ) Weight loss, stool consistency,
TNBS-Induced Colitis Crohn's Disease )
colon histology
o , Inflammatory cell recruitment
MDP-Induced Peritonitis Acute Inflammation

to the peritoneum

Table 2: Common In Vivo Models for Evaluating RIPK2 Inhibitors.

Conclusion

The development of RIPK2 kinase inhibitors holds significant promise for the treatment of a
wide range of inflammatory diseases. The application notes and protocols outlined in this guide
provide a comprehensive framework for the discovery, characterization, and preclinical
evaluation of these novel therapeutic agents. A thorough understanding and implementation of
these biochemical, cellular, and in vivo assays are essential for advancing the field and
ultimately bringing new treatments to patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]

e 2. promega.com [promega.com]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/pdf/Application_of_RIPK2_Inhibitors_in_a_Muramyl_Dipeptide_Induced_Peritonitis_Animal_Model.pdf
https://www.benchchem.com/product/b1312221?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_Ripk2_IN_5_in_an_MDP_Induced_Peritonitis_Model.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/ripk2-kinase-assay.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

3. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel
Disease | MDPI [mdpi.com]

e 4. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
e 5. benchchem.com [benchchem.com]

e 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines -
PMC [pmc.ncbi.nlm.nih.gov]

e 7. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC
[pmc.ncbi.nlm.nih.gov]

8. biorxiv.org [biorxiv.org]

e 9. researchgate.net [researchgate.net]

e 10. promega.com [promega.com]

e 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

e 12. RIPK2 Kinase Enzyme System Application Note [worldwide.promega.com]
e 13. bellbrooklabs.com [bellbrooklabs.com]

e 14. researchgate.net [researchgate.net]

e 15. moleculardevices.com [moleculardevices.com]

e 16. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay
[moleculardevices.com]

e 17. NanoBIiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
o 18. researchgate.net [researchgate.net]

e 19. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]

e 20. criver.com [criver.com]

e 21. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Application Notes and Protocols for the Development of
RIP2 Kinase Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312221#use-in-the-development-of-rip2-kinase-
inhibitors]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.mdpi.com/1422-0067/23/9/4739
https://www.mdpi.com/1422-0067/23/9/4739
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021709/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Administration_of_RIPK2_Inhibitors.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10323148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10323148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207980/
https://www.biorxiv.org/content/10.1101/2024.04.30.591884v1.full-text
https://www.researchgate.net/publication/396454215_Detection_of_Receptor-interacting_Kinase_2_RIPK2_Activity_with_the_TranscreenerR_ADP_2_Kinase_Assay
https://www.promega.com/-/media/files/resources/protcards/adp-glo-kinase-assay-quick-protocol.pdf?rev=19aef4612b064d43b0e7d604dcf164bd
https://worldwide.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://worldwide.promega.com/resources/protocols/product-information-sheets/n/ripk2-kinase-enzyme-system-protocol/
https://bellbrooklabs.com/applications/ripk2-assay/
https://www.researchgate.net/publication/51193735_Two_High_Throughput_Screen_Assays_for_Measurement_of_TNF-a_in_THP-1_Cells
https://www.moleculardevices.com/sites/default/files/en/assets/scientific-posters/br/multi-parametric-phenotypic-thp-1-cell-differentiation-and-cytokine-secretion-assay-for-evaluation-of-anti-inflammatory-compounds.pdf
https://www.moleculardevices.com/en/assets/app-note/br/quantify-tnfa-secretion-by-thp-1-derived-macrophages-with-alphalisa-assay
https://www.moleculardevices.com/en/assets/app-note/br/quantify-tnfa-secretion-by-thp-1-derived-macrophages-with-alphalisa-assay
https://worldwide.promega.com/resources/protocols/technical-manuals/101/nanobit-protein-protein-interaction-system-protocol/
https://www.researchgate.net/figure/Schematic-diagram-of-the-steps-involved-in-the-NanoBiT-biochemical-assay-NBBA-The_fig1_339085730
https://www.takisbiotech.com/tnbs-induced-colitis-model/
https://www.criver.com/products-services/discovery-services/pharmacology-studies/inflammation-autoimmune-studies/inflammatory-bowel-disease-models/tnbs-induced-colitis-model
https://www.benchchem.com/pdf/Application_of_RIPK2_Inhibitors_in_a_Muramyl_Dipeptide_Induced_Peritonitis_Animal_Model.pdf
https://www.benchchem.com/product/b1312221#use-in-the-development-of-rip2-kinase-inhibitors
https://www.benchchem.com/product/b1312221#use-in-the-development-of-rip2-kinase-inhibitors
https://www.benchchem.com/product/b1312221#use-in-the-development-of-rip2-kinase-inhibitors
https://www.benchchem.com/product/b1312221#use-in-the-development-of-rip2-kinase-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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